Cas no 474625-74-6 (5-acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ylium perchlorate)

5-Acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ylium perchlorate is a specialized heterocyclic compound featuring a thiadiazole core functionalized with acetamido and phenyl groups, paired with a perchlorate counterion. This structure imparts notable stability and reactivity, making it useful in synthetic organic chemistry, particularly in electrophilic reactions or as an intermediate in heterocyclic synthesis. The presence of the perchlorate anion enhances its solubility in polar solvents, facilitating its use in solution-phase applications. Its well-defined crystalline form ensures consistent purity, while the electron-withdrawing acetamido group can influence its electronic properties, enabling tailored reactivity in complex molecular frameworks. Suitable for research applications requiring precise structural control.
5-acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ylium perchlorate structure
474625-74-6 structure
商品名:5-acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ylium perchlorate
CAS番号:474625-74-6
MF:C16H14ClN3O5S
メガワット:395.817461490631
CID:6602961
PubChem ID:14117455

5-acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ylium perchlorate 化学的及び物理的性質

名前と識別子

    • 5-acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ylium perchlorate
    • 5-acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ium perchlorate
    • AKOS024364896
    • 5-acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate
    • 474625-74-6
    • F0172-0028
    • N-(2,3-diphenyl-1,2,4-thiadiazol-2-ium-5-yl)acetamide;perchlorate
    • インチ: 1S/C16H13N3OS.ClHO4/c1-12(20)17-16-18-15(13-8-4-2-5-9-13)19(21-16)14-10-6-3-7-11-14;2-1(3,4)5/h2-11H,1H3;(H,2,3,4,5)
    • InChIKey: IQRRUAYXYIUWKA-UHFFFAOYSA-N
    • ほほえんだ: Cl([O-])(=O)(=O)=O.N(C1S[N+](C2C=CC=CC=2)=C(C2C=CC=CC=2)N=1)C(=O)C

計算された属性

  • せいみつぶんしりょう: 395.0342694g/mol
  • どういたいしつりょう: 395.0342694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 449
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 148Ų

5-acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ylium perchlorate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0172-0028-4mg
5-acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate
474625-74-6 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0172-0028-2mg
5-acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate
474625-74-6 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0172-0028-10mg
5-acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate
474625-74-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0172-0028-1mg
5-acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate
474625-74-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0172-0028-5μmol
5-acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate
474625-74-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0172-0028-10μmol
5-acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate
474625-74-6 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0172-0028-5mg
5-acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate
474625-74-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0172-0028-2μmol
5-acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate
474625-74-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0172-0028-3mg
5-acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate
474625-74-6 90%+
3mg
$63.0 2023-05-17

5-acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ylium perchlorate 関連文献

5-acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ylium perchlorateに関する追加情報

5-Acetamido-2,3-Diphenyl-1,2,4-Thiadiazol-2-Ylium Perchlorate: A Comprehensive Overview

The compound with CAS No. 474625-74-6, known as 5-acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ylium perchlorate, is a highly specialized organic material that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of thiadiazoles, which are five-membered heterocycles containing sulfur and nitrogen atoms. The presence of the acetamido group and diphenyl substituents in its structure confers unique electronic and steric properties, making it a valuable compound for various applications.

Thiadiazoles are well-known for their versatility in organic synthesis and their ability to participate in a wide range of chemical reactions. The 5-acetamido substituent in this compound introduces additional functionality, such as hydrogen bonding capabilities and potential sites for further chemical modifications. The diphenyl groups attached to the thiadiazole ring enhance the compound's aromaticity and stability, making it suitable for applications in optoelectronics and drug delivery systems.

Recent studies have highlighted the potential of 5-acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ylium perchlorate as a precursor for the synthesis of advanced materials. For instance, researchers have explored its use in the development of novel coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional properties such as high surface area, tunable pore sizes, and selective adsorption capabilities, which make them ideal for gas storage and separation applications.

In addition to its role in materials science, this compound has also been investigated for its potential in pharmaceutical applications. The perchlorate counterion in the structure provides a stable ion pair configuration, which is advantageous for drug delivery systems. Recent findings suggest that this compound can serve as a scaffold for designing bioactive molecules with enhanced solubility and bioavailability. Its ability to form stable complexes with metal ions has also been leveraged in the development of anti-cancer drugs.

The synthesis of 5-acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ylium perchlorate involves a multi-step process that typically begins with the preparation of the thiadiazole core. This is followed by the introduction of the acetamido and diphenyl substituents through carefully designed substitution reactions. The final step involves protonation of the nitrogen atom in the thiadiazole ring to form the ylium ion, which is then paired with perchlorate as the counterion.

Despite its promising applications, the synthesis and characterization of this compound present several challenges. For example, controlling the regioselectivity during substitution reactions remains a critical issue. Researchers have employed various strategies such as steric hindrance control and catalytic activation to address these challenges. Recent advancements in asymmetric synthesis techniques have also opened new avenues for producing enantiomerically pure derivatives of this compound.

In conclusion, 5-acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ylium perchlorate is a versatile compound with significant potential in multiple fields. Its unique chemical structure and functional groups make it an attractive candidate for applications ranging from materials science to pharmaceuticals. As research continues to uncover new properties and functionalities of this compound, it is likely to play an increasingly important role in both academic and industrial settings.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量